molecular formula C9H20Cl2N2O2 B13511475 Tert-butyl piperazine-2-carboxylate dihydrochloride

Tert-butyl piperazine-2-carboxylate dihydrochloride

Cat. No.: B13511475
M. Wt: 259.17 g/mol
InChI Key: NGMANEMWSRBORM-UHFFFAOYSA-N
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Description

Tert-butyl piperazine-2-carboxylate dihydrochloride is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound features a tert-butyl ester group and two hydrochloride counterions, which enhance its aqueous solubility . Its molecular formula is C₉H₁₈Cl₂N₂O₂, with a molecular weight of approximately 180.63 g/mol (exact value depends on hydration state). The tert-butyl group contributes steric bulk, influencing its pharmacokinetic properties, while the piperazine core enables interactions with biological targets such as enzymes and receptors .

This compound is synthesized from piperazine precursors via multi-step reactions, often employing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions .

Properties

Molecular Formula

C9H20Cl2N2O2

Molecular Weight

259.17 g/mol

IUPAC Name

tert-butyl piperazine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C9H18N2O2.2ClH/c1-9(2,3)13-8(12)7-6-10-4-5-11-7;;/h7,10-11H,4-6H2,1-3H3;2*1H

InChI Key

NGMANEMWSRBORM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl piperazine-2-carboxylate dihydrochloride typically involves the protection of piperazine with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl piperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the piperazine ring .

Scientific Research Applications

Tert-butyl piperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and as a precursor in the synthesis of biologically active compounds.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs that target neurological and psychiatric disorders.

    Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl piperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Molecular Formula Substituents/Modifications Key Applications
Tert-butyl piperazine-2-carboxylate dihydrochloride C₉H₁₈Cl₂N₂O₂ tert-butyl ester, HCl salts Drug design, enzyme inhibition
(R)-Methyl piperazine-2-carboxylate dihydrochloride C₇H₁₄Cl₂N₂O₂ Methyl ester, HCl salts Antidepressants, antipsychotics
Ethyl piperazine-2-carboxylate dihydrochloride C₇H₁₅Cl₂N₂O₂ Ethyl ester, HCl salts Intermediate in organic synthesis
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride C₁₀H₁₇F₃ClN₂O₂ Trifluoromethyl group, HCl salt Neurological drug development
(R)-Piperazine-2-carboxylic acid dihydrochloride C₅H₁₀Cl₂N₂O₂ Free carboxylic acid, HCl salts Chiral building block in drug synthesis

Key Observations :

  • Ester Groups : The tert-butyl ester enhances metabolic stability but reduces solubility compared to methyl or ethyl esters, which are smaller and more polar .
  • Trifluoromethyl Substitution : Introduces electron-withdrawing effects and lipophilicity, improving blood-brain barrier penetration for neurological targets .
  • Stereochemistry : Enantiomers like (R)- and (S)-piperazine derivatives exhibit distinct biological activities. For example, (R)-Methyl piperazine-2-carboxylate dihydrochloride may show higher receptor affinity than its (S)-counterpart .

Physicochemical Properties

Property This compound Ethyl Piperazine-2-carboxylate Dihydrochloride
Molecular Weight (g/mol) ~180.63 231.12
Melting Point (°C) Not reported 185–197
Solubility High in water (due to HCl salts) Moderate in polar solvents
Stability High (steric protection from tert-butyl) Lower (ethyl ester prone to hydrolysis)

Notes:

  • Hydrochloride salts universally improve water solubility, critical for drug formulation .
  • Ethyl and methyl esters exhibit lower thermal stability compared to tert-butyl derivatives .

Biological Activity

Tert-butyl piperazine-2-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H18N2O2·2HCl and is characterized by a piperazine ring, which is a common structural motif in many biologically active compounds. Its structure allows for various modifications that can enhance its pharmacological properties.

The precise biological targets of this compound remain to be fully elucidated. However, it is structurally related to other piperazine derivatives that have shown interactions with enzymes such as flavoprotein d-amino acid oxidase, suggesting potential pathways for its biological activity.

Key Mechanisms:

  • Enzymatic Interactions: Related compounds have been implicated in the enzymatic synthesis of l-pipecolic acid from l-lysine, indicating a role in metabolic pathways.
  • Cellular Effects: Initial studies suggest that this compound may influence cell viability and apoptosis rates in various cell lines, although specific data on this compound is limited.

Anticancer Properties

Research has indicated that piperazine derivatives exhibit anticancer activity. For instance, studies involving similar compounds have demonstrated significant inhibition of cancer cell proliferation. A notable example includes the evaluation of pyrimidine-based drugs, where compounds showed IC50 values indicating potent inhibitory effects on tumor cells .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (TNBC)0.126Induces apoptosis via caspase activation
Compound BMCF-717.02Cell cycle arrest at G2/M phase
Tert-butyl piperazine-2-carboxylateTBDTBDTBD

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related piperazine compounds against multidrug-resistant strains, particularly focusing on their potential to enhance the efficacy of existing antibiotics. For example, certain derivatives have shown minimal inhibitory concentrations (MIC) against resistant strains such as Staphylococcus aureus and Mycobacterium species .

Table 2: Antimicrobial Activity Data

Compound NameTarget BacteriaMIC (µg/mL)
Compound CMRSA4–8
Compound DMycobacterium abscessus0.5–1.0
Tert-butyl piperazine-2-carboxylateTBDTBD

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • Study on Apoptosis Induction: A study demonstrated that treatment with specific piperazine derivatives led to increased apoptosis in cancer cell lines, with detailed flow cytometry analysis showing shifts in living vs. apoptotic cell populations .
  • Antimicrobial Screening: A screening of various piperazine-based compounds revealed promising activity against resistant bacterial strains, suggesting that modifications to the tert-butyl group could enhance efficacy against specific pathogens .
  • Pharmacokinetic Studies: Investigations into the pharmacokinetic properties of related compounds showed moderate absorption and elimination profiles, indicating potential for further development in drug formulation .

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